![molecular formula C10H14N2O B175902 3-[[(2S)-Azetidin-2-yl]methoxy]-2-methylpyridine CAS No. 161417-13-6](/img/structure/B175902.png)
3-[[(2S)-Azetidin-2-yl]methoxy]-2-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[(2S)-Azetidin-2-yl]methoxy]-2-methylpyridine, also known as AZD-9164, is a novel compound that has gained significant attention in the field of scientific research. This compound belongs to the class of pyridine derivatives and has been found to have potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of 3-[[(2S)-Azetidin-2-yl]methoxy]-2-methylpyridine involves the inhibition of enzymes such as phosphodiesterase (PDE) and cyclic adenosine monophosphate (cAMP) phosphodiesterase. These enzymes play a crucial role in the regulation of cellular signaling pathways that are involved in various physiological processes. By inhibiting these enzymes, 3-[[(2S)-Azetidin-2-yl]methoxy]-2-methylpyridine can modulate the activity of these pathways and prevent the progression of diseases.
Biochemical and Physiological Effects:
3-[[(2S)-Azetidin-2-yl]methoxy]-2-methylpyridine has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It also has anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In addition, 3-[[(2S)-Azetidin-2-yl]methoxy]-2-methylpyridine has a neuroprotective effect by preventing the death of neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-[[(2S)-Azetidin-2-yl]methoxy]-2-methylpyridine in lab experiments is its high potency and selectivity. This allows for the use of lower concentrations of the compound, reducing the risk of off-target effects. Additionally, 3-[[(2S)-Azetidin-2-yl]methoxy]-2-methylpyridine has good solubility and stability, making it easy to handle and store.
One of the limitations of using 3-[[(2S)-Azetidin-2-yl]methoxy]-2-methylpyridine in lab experiments is its limited availability. The synthesis of the compound is complex and time-consuming, making it difficult to obtain large quantities of the compound. Additionally, the high cost of the compound may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research and development of 3-[[(2S)-Azetidin-2-yl]methoxy]-2-methylpyridine. One potential direction is to investigate the therapeutic potential of the compound in other diseases such as cardiovascular disease and metabolic disorders. Another direction is to optimize the synthesis method of the compound to improve the yield and purity of the product. Additionally, the development of analogs of 3-[[(2S)-Azetidin-2-yl]methoxy]-2-methylpyridine may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Conclusion:
In conclusion, 3-[[(2S)-Azetidin-2-yl]methoxy]-2-methylpyridine is a novel compound with potential therapeutic applications in various diseases. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. The future directions for the research and development of 3-[[(2S)-Azetidin-2-yl]methoxy]-2-methylpyridine are promising, and further studies may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Méthodes De Synthèse
The synthesis of 3-[[(2S)-Azetidin-2-yl]methoxy]-2-methylpyridine involves the reaction of 2-methylpyridine with (S)-2-(2-azetidinyl)methanol in the presence of a catalyst. The reaction proceeds through the formation of an iminium ion intermediate, which undergoes nucleophilic addition by the pyridine ring. The final product is obtained after purification by column chromatography. The purity and yield of the product can be improved by optimizing the reaction conditions.
Applications De Recherche Scientifique
3-[[(2S)-Azetidin-2-yl]methoxy]-2-methylpyridine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. The compound has been found to inhibit the activity of enzymes that are involved in the progression of cancer and inflammation. It also has a neuroprotective effect by preventing the death of neurons in the brain.
Propriétés
IUPAC Name |
3-[[(2S)-azetidin-2-yl]methoxy]-2-methylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8-10(3-2-5-11-8)13-7-9-4-6-12-9/h2-3,5,9,12H,4,6-7H2,1H3/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOYHYAHTVBNEQ-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)OCC2CCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=N1)OC[C@@H]2CCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



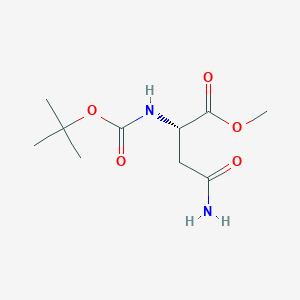
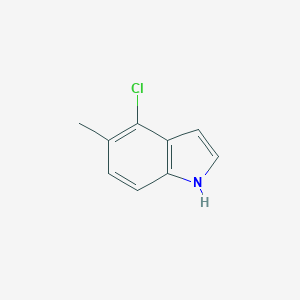
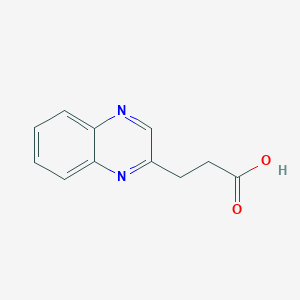
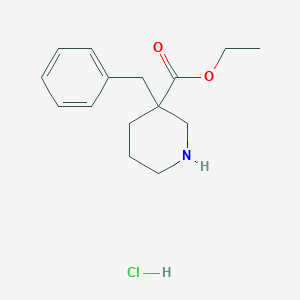
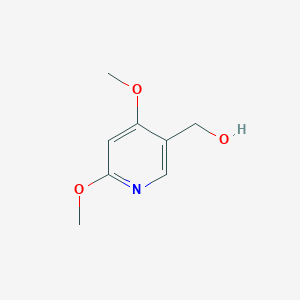

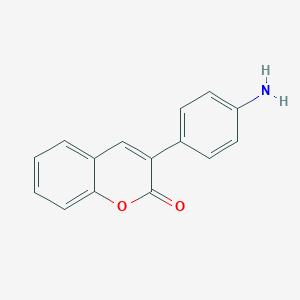


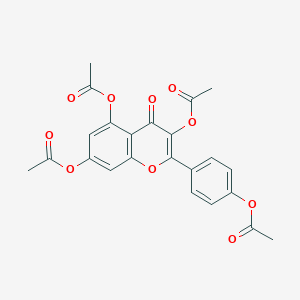
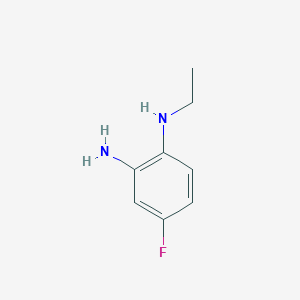
![Methyl-[2-(2,2,2-trifluoro-acetylamino)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B175856.png)